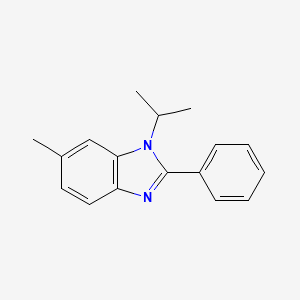
6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core structure Benzimidazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of o-phenylenediamine with 2-phenylpropan-2-one under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often involves large-scale batch or continuous processes. These methods typically use similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the benzimidazole ring or the substituents attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzimidazole ring or its substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying enzyme interactions and as a fluorescent marker in biological assays.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it may interfere with cellular pathways by modulating signal transduction and gene expression .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Lacks the methyl and propan-2-yl groups, resulting in different chemical properties and biological activities.
5,6-Dimethylbenzimidazole: Contains additional methyl groups on the benzimidazole ring, which can influence its reactivity and pharmacological profile.
2-(2-Pyridyl)benzimidazole:
Uniqueness: 6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl, phenyl, and propan-2-yl groups enhances its stability, solubility, and potential for diverse applications in various fields .
Properties
Molecular Formula |
C17H18N2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
6-methyl-2-phenyl-1-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C17H18N2/c1-12(2)19-16-11-13(3)9-10-15(16)18-17(19)14-7-5-4-6-8-14/h4-12H,1-3H3 |
InChI Key |
GOINNSRVWMLPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Iodopyrido[2,3-b]pyrazine](/img/structure/B13882722.png)
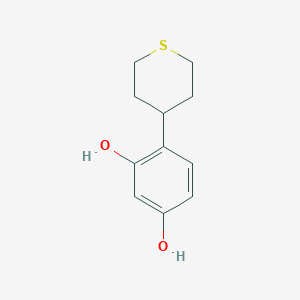
![2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)

![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)


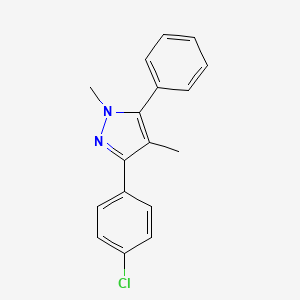
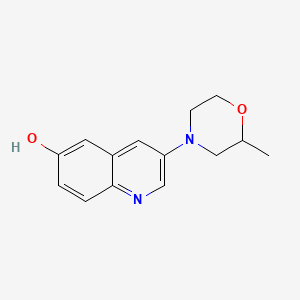
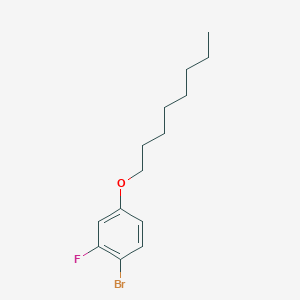
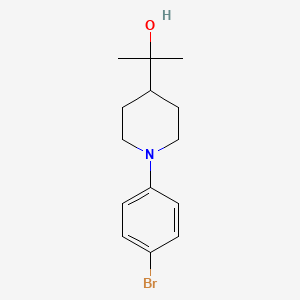
![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)
